2-Methylbutyrylcarnitine
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Overview
Description
2-Methylbutyrylcarnitine is a member of the acylcarnitine class of compounds. Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound is considered a fatty ester lipid molecule and is a C5-acylcarnitine having 2-methylbutyryl as the acyl substituent . It is practically insoluble in water and is a weakly acidic compound based on its pKa . This compound can be found in urine and is primarily located in the cell membrane .
Preparation Methods
The preparation of 2-Methylbutyrylcarnitine involves synthetic routes that typically include esterification reactions. One common method involves the reaction of 2-methylbutyric acid with carnitine in the presence of a suitable catalyst to form the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methylbutyrylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Methylbutyrylcarnitine has several scientific research applications. In the field of medicine, it is used as a biomarker for metabolic disorders and branched-chain organic acidurias . It is also studied for its role in lipid metabolism and its potential effects on atherosclerosis . In biology, this compound is used to investigate the metabolic pathways involving acylcarnitines and their role in cellular energy production . Additionally, it has applications in the diagnosis of metabolic diseases through the analysis of urinary organic acids and acylcarnitines in plasma or dried blood spots .
Mechanism of Action
The mechanism of action of 2-Methylbutyrylcarnitine involves its interaction with specific molecular targets and pathways. It binds to integrin α2β1 in platelets, potentiating cytosolic phospholipase A2 (cPLA2) activation and platelet hyperresponsiveness . This interaction plays a crucial role in thrombus formation and platelet aggregation . The compound’s effects on lipid metabolism and its potential contribution to hypertriglyceridemia are also areas of active research .
Comparison with Similar Compounds
2-Methylbutyrylcarnitine can be compared with other acylcarnitines such as isovaleryl-L-carnitine, valeryl-L-carnitine, and butyryl-L-carnitine . These compounds share similar structural features, with variations in the acyl substituent. For example, isovaleryl-L-carnitine has an isovaleryl group, while valeryl-L-carnitine has a valeryl group . The uniqueness of this compound lies in its specific acyl group, which influences its biochemical properties and metabolic pathways .
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |
InChI Key |
IHCPDBBYTYJYIL-QVDQXJPCSA-N |
SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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